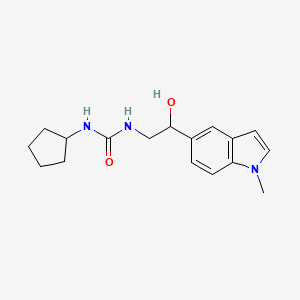

![molecular formula C25H18FNO3 B2495208 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632304-86-0](/img/structure/B2495208.png)

1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related dihydrochromeno[2,3-c]pyrrole-3,9-diones involves multicomponent processes that allow for the diversification of the core structure with various substituents. An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented, demonstrating the compatibility with a wide range of substituents and paving the way for the practical synthesis of compounds like the one under mild conditions (Vydzhak et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveals a planar chromophore system, often with aromatic substituents at key positions. These structures are characterized by their strong fluorescence and distinct optical properties due to the conjugated system and the presence of electron-donating and withdrawing groups. Detailed structural analyses are typically performed using X-ray crystallography, providing insights into the conformational preferences and intermolecular interactions of these compounds (Pandi et al., 2001).

Applications De Recherche Scientifique

Highly Luminescent Polymers

One significant application of derivatives related to the specified chemical structure involves the synthesis of highly luminescent polymers. These polymers, containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis utilizes palladium-catalyzed Suzuki coupling, highlighting their potential in creating materials with desired optical properties for electronic applications (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

Another related application is found in photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole and phenylene units. These polymers are synthesized through palladium-catalyzed aryl-aryl coupling reactions, resulting in materials that exhibit strong photoluminescence. Their good solubility and processability into thin films suggest potential uses in electronic devices, further underscoring the versatility of pyrrolo[3,4-c]pyrrole derivatives in material science (Beyerlein & Tieke, 2000).

Anti-HIV-1 Activity

In the realm of medicinal chemistry, derivatives resembling the queried chemical structure have been explored for their anti-HIV-1 activities. Novel compounds based on the pyrrolo[3,4-c]pyrazole-4,6-dione scaffold demonstrate potent antiviral potencies against HIV-1, highlighting the potential of these chemical frameworks in drug discovery and development for infectious diseases (Liu et al., 2016).

Corrosion Inhibition

Pyrrolo[3,4-c]pyrrole derivatives have also been evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds exhibit significant inhibition efficiencies, potentially applicable in industrial processes requiring corrosion protection. The detailed electrochemical studies provide insights into the mechanism of action, suggesting that these compounds adsorb on the steel surface, protecting it from corrosive environments (Zarrouk et al., 2015).

Optical and Electronic Properties

Research into diketopyrrolopyrrole (DPP) derivatives, closely related to the compound , has led to the discovery of materials with significant optical and electronic properties. These include compounds with high fluorescence quantum yields and two-photon absorption cross-section values, suitable for applications in optoelectronics and fluorescence microscopy (Krzeszewski et al., 2014).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FNO3/c26-18-12-10-17(11-13-18)22-21-23(28)19-8-4-5-9-20(19)30-24(21)25(29)27(22)15-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXDZJCLMBQERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

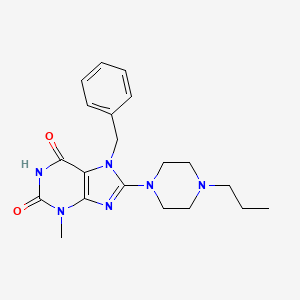

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

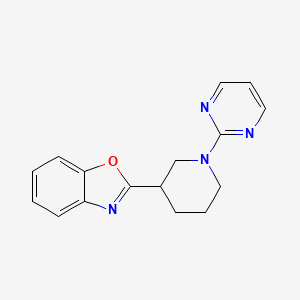

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

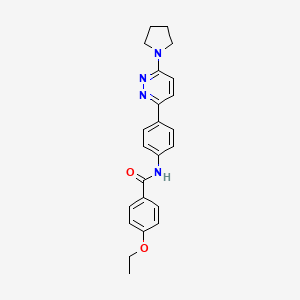

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)